4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a wide range of medicinal properties including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several functional groups including the piperidine ring, the dimethoxybenzyl group, and the sulfonamide group. These groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Scientific Research Applications
Photodynamic Therapy Applications
Sulfonamide derivatives, particularly those incorporating phthalocyanine structures, have been investigated for their potent applications in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield of such compounds makes them excellent photosensitizers, capable of generating reactive oxygen species to kill cancer cells upon light activation. This property is crucial for the effectiveness of PDT, a treatment modality that relies on light-sensitive compounds to induce cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antibacterial Activities
Sulfonamide derivatives have been synthesized and tested for their antimicrobial and antibacterial activities. These compounds have shown moderate to significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and good antifungal activity against different fungal strains (Chohan & Shad, 2011). Such studies highlight the potential of sulfonamide derivatives in developing new antimicrobial agents to combat resistant pathogens.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been explored for their inhibitory effects on various enzymes, showcasing their potential as therapeutic agents. For instance, certain sulfonamides have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes. Inhibition of this enzyme has applications in treating conditions like glaucoma, epilepsy, and mountain sickness. Additionally, these compounds have been investigated for their acetylcholinesterase inhibitory activity, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's (Abbasi et al., 2018).
Drug Development and Material Science
The sulfonamide group is a key functional moiety in drug design, appearing in a variety of marketed drugs across different therapeutic categories. Its incorporation into drug molecules can enhance pharmacological activity and modify drug properties, such as solubility and stability. Sulfonamides have been part of the development of antimicrobials, antidiabetics, anticancer agents, and diuretics, demonstrating the group's versatility and importance in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5S/c1-18(2)25(20,21)19-7-5-14(6-8-19)12-24-13-15-9-16(22-3)11-17(10-15)23-4/h9-11,14H,5-8,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXZJPYWZZTXCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)COCC2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3,5-dimethoxybenzyl)oxy)methyl)-N,N-dimethylpiperidine-1-sulfonamide |
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